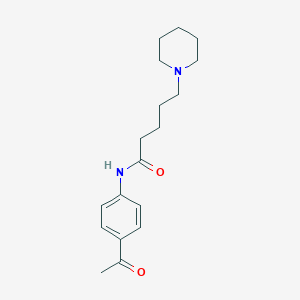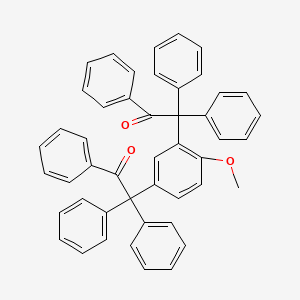
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of a benzyl group, a butylsulfanyl group, and a methyl group attached to the pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-haloketones.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Addition of the Butylsulfanyl Group: The butylsulfanyl group can be added via a thiolation reaction using butylthiol and a suitable catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in pure form.
化学反応の分析
Types of Reactions
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, butylthiol, methyl iodide, and suitable catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazine derivatives with different functional groups.
科学的研究の応用
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: A compound with a similar benzyl group but different functional groups on the pyrazine ring.
3-Benzyl-6-methyl-1,3-oxazine-2,4-dione: Another heterocyclic compound with a benzyl group and different substituents.
Uniqueness
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
93509-66-1 |
|---|---|
分子式 |
C16H21N3S |
分子量 |
287.4 g/mol |
IUPAC名 |
3-benzyl-6-butylsulfanyl-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C16H21N3S/c1-3-4-10-20-16-12(2)18-14(15(17)19-16)11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H2,17,19) |
InChIキー |
OUIHWEZWDJJKBC-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(N=C(C(=N1)N)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
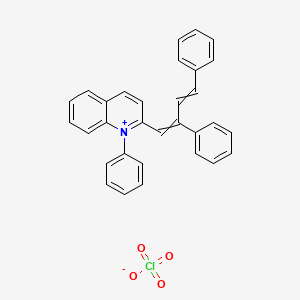

![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
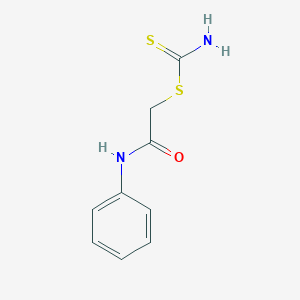
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
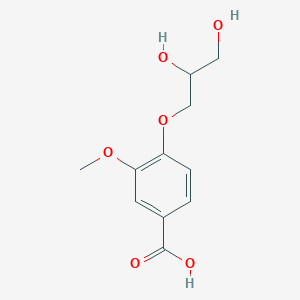
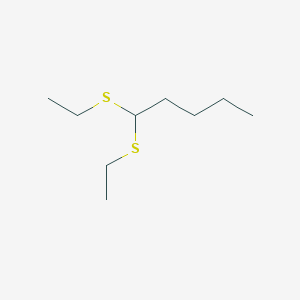
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
